6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This particular compound features both chlorine and fluorine substituents, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been used as potential retinoic acid (ra)-metabolizing enzymes inhibitors and as active inhibitors of the HCV RNA-dependent RNA polymerase (NS5B) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If it acts as an inhibitor of retinoic acid-metabolizing enzymes, it could potentially affect the retinoic acid pathway, which plays a crucial role in cellular growth and differentiation . If it inhibits HCV RNA-dependent RNA polymerase, it could affect the replication of the hepatitis C virus .
Result of Action
If it acts as an inhibitor of retinoic acid-metabolizing enzymes, it could potentially alter cellular growth and differentiation . If it inhibits HCV RNA-dependent RNA polymerase, it could potentially inhibit the replication of the hepatitis C virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the desired benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
- 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-3-one
Uniqueness
6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the benzopyran ring can result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
6-chloro-7-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQKDQIJMTYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-25-1 |
Source
|
Record name | 6-chloro-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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